REACTION_CXSMILES
|
C([Si](C)(C)[O:6][CH:7]([CH:24]1[CH2:26][CH2:25]1)[CH2:8][O:9][C:10]1[C:11]([N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)=[N:12][C:13]([Cl:17])=[N:14][C:15]=1[Cl:16])(C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[CH:24]1([CH:7]([OH:6])[CH2:8][O:9][C:10]2[C:15]([Cl:16])=[N:14][C:13]([Cl:17])=[N:12][C:11]=2[N:18]2[CH2:19][CH2:20][O:21][CH2:22][CH2:23]2)[CH2:26][CH2:25]1 |f:1.2|
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Name
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4-{5-[2-(tert-butyl-dimethyl-silanyloxy)-2-cyclopropyl-ethoxy]-2,6-dichloro-pyrimidin-4-yl}-morpholine
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Quantity
|
386 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OC(COC=1C(=NC(=NC1Cl)Cl)N1CCOCC1)C1CC1)(C)C
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Name
|
|
Quantity
|
947 μL
|
Type
|
reactant
|
Smiles
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CCCC[N+](CCCC)(CCCC)CCCC.[F-]
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 3 hours before the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was quenched with saturated aqueous ammonium chloride solution (20 mL)
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Type
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EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate (3×20 mL)
|
Type
|
WASH
|
Details
|
combined organic phases were washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by column chromatography (SiO2, gradient 0-50% ethyl acetate)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(COC=1C(=NC(=NC1N1CCOCC1)Cl)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 196 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |